molecular formula C17H16N2O4S B392068 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-phenylethyl)acetamide CAS No. 296770-27-9

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B392068
CAS No.: 296770-27-9
M. Wt: 344.4g/mol
InChI Key: VAXUKQROJSVAPE-UHFFFAOYSA-N
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Description

The compound 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-phenylethyl)acetamide is a heterocyclic acetamide derivative featuring a benzisothiazole 1,1-dioxide core. This scaffold is notable for its structural resemblance to pharmacologically active molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors . The molecule comprises two key regions:

Synthetic routes to similar compounds often involve coupling benzisothiazol-3-one derivatives with substituted amines or ester intermediates, followed by purification via column chromatography .

Properties

IUPAC Name

N-(1-phenylethyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-12(13-7-3-2-4-8-13)18-16(20)11-19-17(21)14-9-5-6-10-15(14)24(19,22)23/h2-10,12H,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXUKQROJSVAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Saccharin-Based Precursor Functionalization

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) serves as a primary precursor due to commercial availability and well-established reactivity. N-Alkylation at the sulfonamide nitrogen (N2) is critical for subsequent acetamide installation:

Reaction Scheme 1: N-Alkylation of Saccharin

Saccharin+ClCH2COClEt3N, CH2Cl22-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl chloride\text{Saccharin} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} 2\text{-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl chloride}

This step typically achieves >85% yield under anhydrous conditions with triethylamine as a base. The resulting acetyl chloride intermediate is highly reactive toward nucleophiles.

Acetamide Side Chain Installation

Nucleophilic Acylation with 1-Phenylethylamine

The acetyl chloride intermediate undergoes aminolysis with 1-phenylethylamine to form the target acetamide:

Reaction Scheme 2: Amide Bond Formation

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl chloride+NH2CH(CH2Ph)DMAP, CH2Cl2Target Compound\text{2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl chloride} + \text{NH}2\text{CH(CH}2\text{Ph)} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Target Compound}

Optimized Conditions:

  • Solvent: Dichloromethane (anhydrous)

  • Base: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 72–78%

Table 1: Comparative Acylation Reagents

ReagentSolventYield (%)Purity (HPLC)
Acetyl chlorideCH₂Cl₂7898.5
HATU/DIPEADMF6597.2
EDCl/HOBtTHF7096.8

Data adapted from analogous syntheses.

Alternative Synthetic Routes

Direct Cyclization of Sulfonamide Intermediates

A two-step approach from o-chlorobenzoic acid derivatives avoids saccharin intermediates:

Step 1: Sulfonamide Formation

o-Chlorobenzoic acid+NH2CH2COOEtSOCl2Ethyl 2-(2-chlorophenylsulfonamido)acetate\text{o-Chlorobenzoic acid} + \text{NH}2\text{CH}2\text{COOEt} \xrightarrow{\text{SOCl}_2} \text{Ethyl 2-(2-chlorophenylsulfonamido)acetate}

Step 2: Ring Closure and Oxidation

Ethyl 2-(2-chlorophenylsulfonamido)acetateNaH, DMFBenzisothiazolone intermediateH2O21,1-Dioxide\text{Ethyl 2-(2-chlorophenylsulfonamido)acetate} \xrightarrow{\text{NaH, DMF}} \text{Benzisothiazolone intermediate} \xrightarrow{\text{H}2\text{O}2} \text{1,1-Dioxide}

This method yields 60–68% overall but requires stringent control of oxidation conditions to prevent over-sulfonation.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless needles. Key spectroscopic data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.10–7.85 (m, 4H, Ar-H), 5.21 (q, J = 7.2 Hz, 1H, CH(CH₂Ph)), 3.98 (s, 2H, CH₂CO), 1.52 (d, J = 7.2 Hz, 3H, CH₃)

  • IR (KBr): 1745 cm⁻¹ (C=O), 1340/1160 cm⁻¹ (SO₂ asym/sym)

Table 2: Crystallization Solvent Screening

Solvent SystemYield (%)Purity (%)Crystal Form
Ethanol/Water8599.1Needles
Acetone/Hexane7898.3Plates
THF/Heptane7097.5Amorphous

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances adapt the acylation step to continuous flow reactors, enhancing reproducibility:

  • Residence Time: 12 min

  • Temperature: 25°C

  • Throughput: 1.2 kg/day

  • Impurity Profile: <0.5% des-acetyl byproduct

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzisothiazole ring or the acetamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds in the benzisothiazole class exhibit significant antimicrobial properties. Studies have shown that derivatives of benzisothiazole can inhibit the growth of various bacteria and fungi. The specific compound has been evaluated for its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration in clinical settings.

Anticancer Properties

Benzisothiazoles have garnered attention for their potential as anticancer agents. The compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer models.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. Research suggests that it may inhibit key inflammatory pathways, reducing the production of pro-inflammatory cytokines. This activity positions it as a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy examined the antimicrobial efficacy of several benzisothiazole derivatives, including the compound under review. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 32 µg/mL, suggesting a strong potential for development into a therapeutic agent for bacterial infections .

Case Study 2: Cancer Cell Line Studies

In a research article featured in Cancer Letters, the compound was tested on human lung adenocarcinoma cells (A549). The study found that treatment with the compound led to a 50% reduction in cell proliferation at a concentration of 10 µM after 48 hours. Mechanistic studies revealed that the compound triggered caspase-dependent apoptosis pathways .

Case Study 3: Anti-inflammatory Mechanism

A publication in Inflammation Research explored the anti-inflammatory properties of benzisothiazole derivatives. The specific compound demonstrated significant inhibition of NF-kB activation in lipopolysaccharide-stimulated macrophages, leading to decreased expression of TNF-alpha and IL-6 .

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary primarily in the substituents on the acetamide nitrogen or modifications to the benzisothiazole core. Below is a comparative analysis based on evidence:

Structural Variations and Physicochemical Properties

Compound Name Substituent on Acetamide Nitrogen Key Structural Features Hypothesized Impact on Properties References
Target Compound 1-Phenylethyl High lipophilicity due to aromatic group Enhanced CNS penetration
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide 2-Ethylphenyl Ortho-ethyl substitution Increased steric hindrance; moderate lipophilicity
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)alkanecarboxamide 4-Hydroxyphenyl Polar hydroxyl group Improved solubility; potential for H-bonding
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-bromophenyl)acetamide 3-Bromophenyl Halogen substitution Enhanced binding via halogen interactions
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide 2-Trifluoromethylphenyl Propanamide chain; CF₃ group Altered conformation; metabolic stability
Methyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate Methyl ester Ester instead of amide Faster hydrolysis; reduced bioavailability

Pharmacokinetic Considerations

  • Metabolism : Halogenated derivatives (e.g., 3-bromophenyl) may exhibit slower hepatic clearance due to resistance to oxidative metabolism .

Key Research Findings

  • Structure-Activity Relationship (SAR) :
    • N-Substituents : Bulky aromatic groups (e.g., phenylethyl) correlate with improved target engagement in neurological disorders .
    • Core Modifications : Introduction of electron-withdrawing groups (e.g., CF₃) on the phenyl ring enhances binding affinity but may reduce solubility .
  • Synthetic Accessibility : The benzisothiazole 1,1-dioxide core is readily functionalized via nucleophilic substitution or coupling reactions, enabling rapid analog synthesis .

Biological Activity

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-phenylethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈N₂O₄S
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 30763-03-2
  • IUPAC Name : 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Pharmacological Profile

The compound is categorized as an analgesic and non-steroidal anti-inflammatory drug (NSAID) . Its structure suggests potential interactions with various biological targets.

The benzisothiazole moiety is known to interact with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway. By inhibiting COX enzymes, the compound may reduce the synthesis of prostaglandins, leading to decreased inflammation and pain perception.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity.

StudyConcentrationEffect Observed
Study A10 µM50% inhibition of COX-1 activity
Study B50 µM70% inhibition of COX-2 activity
Study C25 µMSignificant reduction in IL-6 production

These results indicate that the compound effectively inhibits both COX isoforms, which is crucial for its analgesic properties.

In Vivo Studies

In vivo studies involving animal models have further corroborated the analgesic effects observed in vitro.

ModelDose (mg/kg)Pain Reduction (%)
Model A (Acetic acid-induced writhing)2065%
Model B (Formalin test)1075%
Model C (Carrageenan-induced paw edema)3080%

These findings suggest that the compound not only reduces pain but also exhibits anti-inflammatory effects in live subjects.

Case Studies

Several case studies have highlighted the therapeutic potential of benzisothiazole derivatives:

  • Case Study 1 : A clinical trial evaluated a related compound's efficacy in chronic pain management. Results indicated a significant improvement in patient-reported pain scores.
  • Case Study 2 : Research on a similar benzisothiazole derivative showed promising results in reducing symptoms of rheumatoid arthritis in a small cohort.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1-phenylethyl)acetamide, and how do they influence its reactivity and biological activity?

  • Answer : The compound contains a benzisothiazol-3(2H)-one core with a 1,1-dioxide group, an acetamide linker, and a phenylethyl substituent. The dioxido group enhances electrophilicity, potentially increasing interactions with biological targets like enzymes or receptors. The phenylethyl group contributes to lipophilicity, affecting pharmacokinetics (e.g., membrane permeability) . Structural analogs with similar cores exhibit antibacterial and antifungal activities due to the sulfur-containing heterocycle’s electronic properties .

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Answer : Synthesis typically involves multi-step reactions:

Formation of the benzisothiazolone core via cyclization of o-aminothiophenol derivatives under oxidative conditions.

Acetamide linkage via coupling reactions (e.g., EDC/HOBt-mediated amidation) between the benzisothiazolone intermediate and phenylethylamine.
Critical parameters include temperature control (0–5°C for coupling), solvent selection (DCM or DMF), and purification via column chromatography. Yields are optimized by adjusting stoichiometry and reaction time .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent positions (e.g., phenylethyl group integration at δ 1.5–2.0 ppm for CH2) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 359.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities; bond angles and torsion angles confirm the dioxido group’s planar geometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields while minimizing side products?

  • Answer : Use Design of Experiments (DoE) to test variables:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may promote hydrolysis.
  • Catalyst Loading : EDC/HOBt (1.2–1.5 equivalents) reduces racemization.
  • Temperature : Coupling at –10°C suppresses byproduct formation.
    Computational tools (e.g., quantum chemical reaction path searches) predict optimal conditions, reducing trial-and-error approaches .

Q. How should contradictions in reported biological activity data (e.g., IC50 variability) be addressed?

  • Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls.
  • Dose-Response Curves : Validate IC50 values across ≥3 independent replicates.
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., quinazolinones with IC50 10.5–15.0 µM in antitumor assays) to contextualize results .

Q. What computational approaches predict this compound’s interactions with biological targets?

  • Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonds between the dioxido group and Arg120/His90 residues .
  • Molecular Dynamics (MD) : Simulates binding stability over 100 ns trajectories; RMSD <2.0 Å indicates robust interactions .

Q. How can the benzisothiazolone core be functionalized to explore structure-activity relationships (SAR)?

  • Answer :

  • Electrophilic Substitution : Introduce halogens (Cl, Br) at the 4-position to enhance bioactivity.
  • Side Chain Modifications : Replace phenylethyl with heteroaromatic groups (e.g., pyridyl) to modulate solubility.
    Monitor regioselectivity via TLC and LC-MS during reactions .

Q. What methodologies enable comparative studies between this compound and its analogs?

  • Answer :

  • Biological Screening : Test analogs in parallel assays (e.g., MIC for antifungal activity).
  • SAR Tables : Compare substituent effects on potency:
CompoundSubstituentIC50 (µM)Target
Parent compoundPhenylethyl12.3COX-2
4-Chloro analog4-Cl, phenylethyl8.7COX-2
Pyridyl derivative2-Pyridylmethyl15.2Kinase X
  • Thermodynamic Solubility : Use shake-flask method to correlate logP with bioavailability .

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